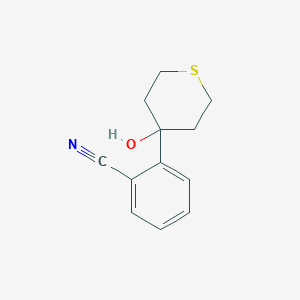
2-(4-Hydroxythian-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxythian-4-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS. It is a derivative of benzonitrile, featuring a hydroxythianyl group attached to the benzene ring. This compound is primarily used in research and has various applications in chemistry and related fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxythian-4-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This process can be catalyzed by acids . Another method involves the use of ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances the yield .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, ammonia, and air. This method is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
2-(4-Hydroxythian-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(4-Hydroxythian-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pesticides, and advanced coatings
作用機序
The mechanism of action of 2-(4-Hydroxythian-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxybenzonitrile: Similar structure but lacks the thianyl group.
Benzonitrile: The parent compound without any substituents.
4-Hydroxy-2-quinolones: Compounds with similar hydroxy and nitrile functionalities but different core structures.
Uniqueness
2-(4-Hydroxythian-4-yl)benzonitrile is unique due to the presence of both hydroxy and thianyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H13NOS |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
2-(4-hydroxythian-4-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-9-10-3-1-2-4-11(10)12(14)5-7-15-8-6-12/h1-4,14H,5-8H2 |
InChIキー |
NFFSTTWLABHBKF-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1(C2=CC=CC=C2C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


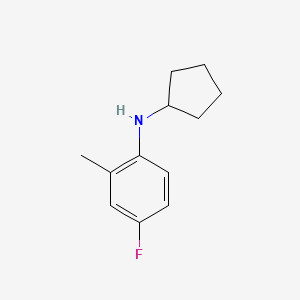
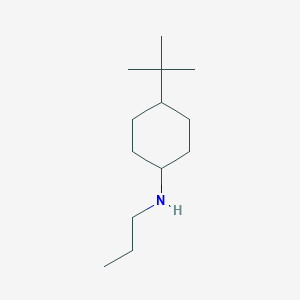
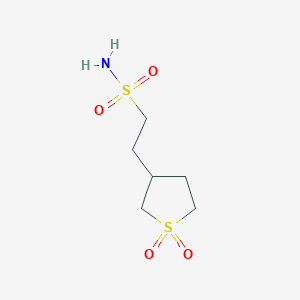
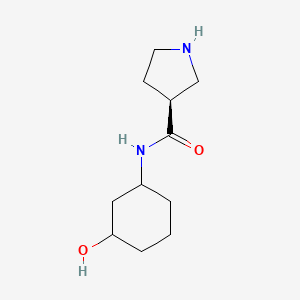


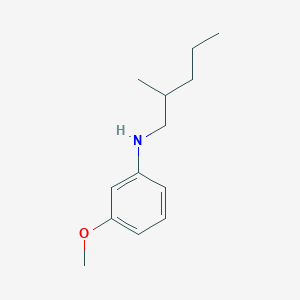
![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
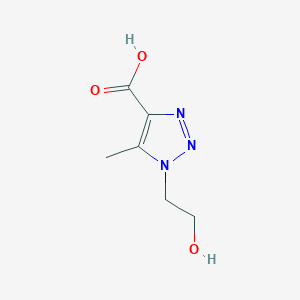
![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
